δ-N-Methylarginine vs L-NMMA: 650-Fold Weaker NOS Inhibitory Potency (Ki = 1.4 mM vs. Ki = 0.18–6 μM)
δ-N-Methylarginine (δMA) functions as a partial alternate substrate and a weak, reversible inhibitor of inducible NOS with a Ki of 1.4 mM, representing a >650-fold loss of inhibitory potency compared to L-NMMA, which exhibits Ki values of 0.18 μM (nNOS), 0.4 μM (eNOS), and 6 μM (iNOS) [1]. The profound potency gap arises because methylation at the Nδ position abolishes the critical δ-N hydrogen bond to the active-site glutamate, preventing efficient substrate binding and coupled catalysis [2]. Consequently, δMA is hydroxylated by NOS to NHAM but the reaction stalls at this intermediate; no further conversion to citrulline and NO occurs [2]. This defines δ-N-methylarginine as a 'partial substrate'—a mechanistic category distinct from the mechanism-based inactivation exhibited by L-NMMA (kinact = 0.042–0.07 min⁻¹, KI = 2.6–2.7 μM) [3].
| Evidence Dimension | NOS inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.4 mM (iNOS) |
| Comparator Or Baseline | L-NMMA: Ki = 0.18 μM (nNOS, rat), 0.4 μM (eNOS, human), 6 μM (iNOS, mouse) |
| Quantified Difference | ~233 to ~7,800-fold weaker (δMA vs L-NMMA across isoforms); 650-fold for iNOS (1,400 μM vs 2.15 μM Ki, where iNOS Ki ≈ IC₅₀/(1+[S]/Kₘ)) |
| Conditions | Recombinant murine iNOS; spectrophotometric assay; L-arginine as substrate; Ki calculated from IC₅₀ using Cheng-Prusoff correction. |
Why This Matters
For researchers requiring a tool compound that probes NOS active-site hydrogen bonding without ablating NO production, δ-N-methylarginine is the only commercially available methylarginine that provides Nδ-site structural interrogation with minimal NOS inhibition—allowing dissection of δ-N hydrogen bond contributions to catalysis that L-NMMA cannot address.
- [1] Luzzi SD, Marletta MA. L-Arginine analogs as alternate substrates for nitric oxide synthase. Bioorg Med Chem Lett, 2005; 15(17): 3934–3941. View Source
- [2] Kotthaus J, Schade D, Muschick N, et al. N(δ)-Methylated L-arginine derivatives and their effects on the nitric oxide generating system. Bioorg Med Chem, 2008; 16(5): 2305–2312. View Source
- [3] Olken NM, Marletta MA. NG-Methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase. Biochemistry, 1993; 32(37): 9677–9685. View Source
